6-(5-{[1,3]Thiazolo[4,5-c]pyridin-2-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pyridine-3-carbonitrile
Description
6-(5-{[1,3]Thiazolo[4,5-c]pyridin-2-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pyridine-3-carbonitrile is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound features a unique structure that combines multiple heterocyclic rings, making it a valuable candidate for various biochemical applications.
Properties
IUPAC Name |
6-[5-([1,3]thiazolo[4,5-c]pyridin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N6S/c19-5-12-1-2-17(21-6-12)23-8-13-10-24(11-14(13)9-23)18-22-15-7-20-4-3-16(15)25-18/h1-4,6-7,13-14H,8-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXIVGKBYGCBSAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(CC2CN1C3=NC=C(C=C3)C#N)C4=NC5=C(S4)C=CN=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(5-{[1,3]Thiazolo[4,5-c]pyridin-2-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pyridine-3-carbonitrile typically involves a multi-step process One common approach starts with the preparation of the thiazolo[4,5-c]pyridine core, followed by the construction of the octahydropyrrolo[3,4-c]pyrrole ring systemReaction conditions often include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors and automated synthesis platforms to streamline the process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity .
Chemical Reactions Analysis
Types of Reactions
6-(5-{[1,3]Thiazolo[4,5-c]pyridin-2-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, often using reagents like sodium methoxide
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
6-(5-{[1,3]Thiazolo[4,5-c]pyridin-2-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pyridine-3-carbonitrile has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions.
Medicine: Explored for its potential as a therapeutic agent, particularly in the inhibition of phosphoinositide 3-kinase (PI3K) enzymes
Industry: Utilized in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of 6-(5-{[1,3]Thiazolo[4,5-c]pyridin-2-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pyridine-3-carbonitrile involves its interaction with specific molecular targets. For instance, it has been shown to inhibit PI3K enzymes by binding to the kinase domain, thereby preventing the phosphorylation of downstream signaling molecules. This inhibition can lead to the suppression of cell proliferation and survival pathways, making it a potential candidate for cancer therapy .
Comparison with Similar Compounds
Similar Compounds
Thiazolo[4,5-b]pyridines: These compounds share a similar core structure and have been studied for their pharmacological activities.
Pyridine derivatives: Compounds with pyridine rings are widely used in medicinal chemistry for their diverse biological activities.
Uniqueness
What sets 6-(5-{[1,3]Thiazolo[4,5-c]pyridin-2-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pyridine-3-carbonitrile apart is its unique combination of multiple heterocyclic rings, which enhances its binding affinity and specificity for certain molecular targets. This structural complexity also provides opportunities for further functionalization and optimization in drug development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
